2-Methyl aminochroman

Description

Significance of the Chroman and Aminochroman Core in Heterocyclic Chemistry

The chroman framework, a benzopyran system, is a privileged scaffold in heterocyclic chemistry. researchgate.netnou.edu.ng This structural motif is a core component of numerous natural products, including flavonoids and tocopherols (B72186) (Vitamin E), and is present in many biologically active synthetic compounds. researchgate.net The inherent structural features of the chroman ring, combining an aromatic portion with a heterocyclic ring, provide a versatile platform for chemical modification and the exploration of structure-activity relationships.

Aminochroman derivatives, which incorporate an amino group onto the chroman core, are of particular interest. researchgate.net These compounds are key structural motifs in a wide range of pharmaceutically important molecules. researchgate.net The introduction of the amino group adds a basic center and a point for further functionalization, significantly expanding the chemical space and potential biological applications of the chroman scaffold. For example, the 3-aminochroman scaffold is a known component in compounds designed with dual affinity for the serotonin (B10506) transporter and the 5-HT1A receptor. researchgate.net The versatility and prevalence of these cores in bioactive compounds underscore their importance as targets for synthetic chemists and their continued exploration in academic and industrial research. researchgate.net

Historical Context and Evolution of Aminochroman Derivative Synthesis Research

The synthesis of aminochroman derivatives has evolved considerably over time, with researchers developing increasingly sophisticated and efficient methods. Early approaches often involved multi-step sequences to construct the heterocyclic ring and introduce the amino functionality.

A significant advancement in the field has been the development of stereospecific and enantioselective synthetic routes, which are crucial for preparing chiral aminochromans for biological evaluation. One notable method involves radical cyclization to form the benzopyran ring. acs.org For instance, enantiomerically pure 3-aminochroman derivatives have been successfully synthesized starting from D- or L-serine, where a key step is the formation of the benzopyran ring via radical cyclization. acs.org

More recently, chemoenzymatic and catalytic approaches have gained prominence due to their high efficiency and selectivity. Biocatalysis, employing enzymes like imine reductases (IREDs), has emerged as a powerful tool for the enantioselective synthesis of aminochromans. researchgate.net This method allows for the reductive coupling of chromanones with various amines to produce chiral aminochroman derivatives in high yields and with excellent enantiomeric excess. researchgate.net Another modern approach involves the asymmetric hydrogenation of enamides catalyzed by transition metal complexes, such as ruthenium-SYNPHOS, to afford enantiopure 3-aminochroman derivatives. acs.org The evolution of these synthetic strategies reflects a continuous drive towards more sustainable, atom-economical, and stereocontrolled methods for accessing this important class of compounds.

Overview of Current Academic Research Trajectories for 2-Methyl Aminochroman and Analogues

Current academic research on this compound and its analogues is primarily focused on two interconnected areas: the development of novel and efficient synthetic methodologies and the investigation of their potential as biologically active agents.

In the realm of synthesis, there is a continued push to discover new catalysts and reaction pathways that provide access to a wider diversity of aminochroman derivatives with high stereocontrol. This includes the use of organocatalysis, as demonstrated by the three-component Mannich-type reactions to afford β-aminoketones which can be precursors to aminochromans. researchgate.net The development of one-pot sequential reactions and multicatalysis cascade (MCC) reactions represents a frontier in synthesizing highly substituted chromenes and related structures in a sustainable manner. uohyd.ac.in

From a biological perspective, this compound itself, also known by the code U-83836E, has been investigated as a lipid peroxidation inhibitor. nih.gov Research has shown its ability to prevent hydrogen peroxide-induced F2-isoprostane production in renal tubular epithelial cells, highlighting its antioxidant potential. nih.gov The broader class of aminochromans continues to be explored for various applications. For example, research into 3-aminochroman derivatives has focused on their potential as dual-acting agents targeting the serotonin transporter and 5-HT1A receptor for the development of new antidepressants. researchgate.netacs.org These research trajectories underscore the continued relevance of the aminochroman scaffold in both synthetic organic chemistry and medicinal chemistry.

Data Tables

Table 1: Selected Synthetic Methodologies for Aminochroman Derivatives

| Method | Description | Key Features | Starting Materials (Example) |

| Radical Cyclization acs.org | Formation of the benzopyran ring through a radical-mediated cyclization step. | Allows for the synthesis of enantiomerically pure derivatives. | D- or L-serine |

| Biocatalytic Reductive Amination researchgate.net | Enantioselective coupling of chromanones with amines using imine reductase (IRED) enzymes. | High yields, enantiocomplementary selectivity, environmentally friendly. | 3-Chromanones, various primary amines |

| Asymmetric Hydrogenation acs.org | Ruthenium-catalyzed asymmetric hydrogenation of a corresponding enamide intermediate. | Efficient for producing enantiopure 3-aminochroman derivatives. | N/A |

| Three-Component Mannich Reaction researchgate.net | Camphor-10-sulfonic acid catalyzed reaction of ketones, aldehydes, and amines. | One-pot synthesis of β-aminoketone precursors under solvent-free conditions. | Aromatic ketones, aromatic aldehydes, aromatic amines |

Structure

2D Structure

3D Structure of Parent

Properties

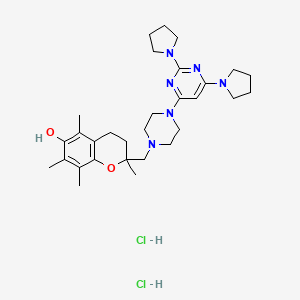

IUPAC Name |

2-[[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44N6O2.2ClH/c1-21-22(2)28-24(23(3)27(21)37)9-10-30(4,38-28)20-33-15-17-35(18-16-33)26-19-25(34-11-5-6-12-34)31-29(32-26)36-13-7-8-14-36;;/h19,37H,5-18,20H2,1-4H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJGXSMZHYBXPIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CN3CCN(CC3)C4=NC(=NC(=C4)N5CCCC5)N6CCCC6)C(=C1O)C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46Cl2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40928239 | |

| Record name | 2-({4-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133681-84-2 | |

| Record name | U 78517F | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133681842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({4-[2,6-Di(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}methyl)-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-6-ol--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40928239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl Aminochroman and Its Derivatives

Classical and Conventional Synthetic Approaches

Traditional methods for the synthesis of enantiomerically pure 2-Methylaminochroman often rely on established chemical principles that have been refined over time. These approaches, while sometimes less efficient than modern techniques, form the foundational understanding of stereoselective synthesis in this compound class.

Diastereomeric Resolution Techniques in Aminochroman Synthesis

The separation of enantiomers from a racemic mixture, a process known as resolution, is a cornerstone of classical stereoselective synthesis. libretexts.org Since enantiomers possess identical physical properties, their direct separation is challenging. libretexts.org Diastereomeric resolution circumvents this issue by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.orglongdom.org This reaction produces a mixture of diastereomers, which, unlike enantiomers, have different physical properties such as solubility and melting points, allowing for their separation by conventional techniques like crystallization. libretexts.orgardena.comkesselssa.com

In the context of aminochroman synthesis, a racemic mixture of a chiral amine can be reacted with an enantiomerically pure chiral acid, such as (+)-tartaric acid, to form diastereomeric salts. rsc.org These salts can then be separated based on their differential solubility. rsc.org Following separation, the individual diastereomers are treated with a base to liberate the enantiomerically pure amine. A significant drawback of this method is that the maximum theoretical yield for the desired enantiomer is 50%. kesselssa.com However, this can be overcome if the unwanted enantiomer can be racemized and recycled. kesselssa.com

Commonly used chiral resolving agents for amines include naturally occurring and readily available compounds like brucine, strychnine, and quinine. libretexts.org Synthetic chiral amines such as 2-amino-1-butanol and 1-phenylethanamine are also employed, though they themselves must first be resolved. libretexts.org

Strategies Involving Intramolecular Cyclization Reactions

Intramolecular cyclization represents a powerful strategy for the construction of the chroman ring system. This approach involves the formation of a cyclic structure from a single molecule containing all the necessary atoms. A variety of reagents and conditions can be employed to induce cyclization, leading to the desired heterocyclic product. nih.govnih.gov

One common method involves the reaction of a C-terminal aldehyde with an N-terminal amine within the same molecule to form a cyclic imine intermediate. nih.gov This intermediate can then undergo further reactions to yield a stable cyclic product. nih.gov Another approach utilizes the reaction between a C-terminal glycolaldehyde (B1209225) ester and an N-terminal serine, threonine, or cysteine to form an oxazolidine (B1195125) or thiazolidine (B150603) intermediate, which then rearranges to form the cyclic peptide bond. nih.govnih.gov

In the synthesis of substituted benzothiazoles, a related heterocyclic system, intramolecular cyclization of thioformanilides using hypervalent iodine reagents has proven to be an efficient method. organic-chemistry.org This reaction proceeds at ambient temperature and offers advantages such as short reaction times and simple workup procedures. organic-chemistry.org Similarly, base-catalyzed intramolecular nitrile-anionic cyclization of activated β-oxonitriles can lead to the formation of pentacyclic cyano-enones. mdpi.com Acid-catalyzed conditions can also promote intramolecular cyclization, as seen in the Paal-Knorr reaction of 1,4-diketones to form furans, or the heterocyclization of a 2-cyano-3,10-diketone to a 2-cyanopyran-3-one. mdpi.com

Modern and Advanced Synthetic Strategies

The advent of transition metal catalysis has revolutionized organic synthesis, providing highly efficient and selective methods for the construction of complex molecules. These modern strategies often offer significant advantages over classical approaches in terms of yield, enantioselectivity, and substrate scope.

Transition Metal-Catalyzed Syntheses

Ruthenium-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective reduction of prochiral substrates, such as imines and enamines, to their corresponding chiral amines. ajchem-b.comresearchgate.net This method is particularly valuable for the synthesis of enantiomerically pure aminochromans. The catalyst system typically consists of a ruthenium precursor and a chiral ligand, with chiral diamine ligands and diphosphine ligands like BINAP being particularly effective. ajchem-b.comliv.ac.uk

These reactions are known for their high stereoselectivity and efficiency, often achieving high enantiomeric excesses (ee). ajchem-b.com The catalytic process is believed to involve the formation of chiral amido and amine hydrido metal complexes that facilitate the transfer of hydrogen. ajchem-b.com For instance, ruthenium complexes with N-sulfonylated 1,2-diamine ligands have demonstrated high effectiveness in the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com The reaction conditions, such as temperature and hydrogen pressure, can be optimized to maximize yield and enantioselectivity. researchgate.net A notable example is the use of a Ru(II) catalyst with a chiral diamine ligand for the highly stereoselective reduction of aromatic ketones. ajchem-b.com Furthermore, a highly efficient N-heteroaryl-directed Ru-catalyzed asymmetric hydrogenation of α,α-disubstituted vinyl ethers has been achieved using a commercially available ligand, demonstrating the potential for large-scale synthesis. rsc.org Recent developments have also shown the utility of ruthenium-catalyzed asymmetric transfer hydrogenation for synthesizing chiral 1,2-amino alcohols from unprotected α-ketoamines with excellent enantioselectivities and high yields. nih.gov

| Catalyst System | Substrate Type | Key Features |

| Ru(II) with chiral diamine ligand | Aromatic ketones | High stereoselectivity |

| Ruthenium with N-sulfonylated 1,2-diamine ligands | Ketones and imines | High effectiveness in transfer hydrogenation |

| (R/S)-RuCl[(p-cymene)(BINAP)]Cl | N-heteroaryl vinyl ethers | High efficiency, scalable |

| Ruthenium with fluoroalkylated BINAP ligands | Dimethyl itaconate | Studied in supercritical CO2 |

Copper catalysis has emerged as a versatile and powerful tool in organic synthesis due to the diverse reactivity of copper in different oxidation states. beilstein-journals.org Copper(II) bromide (CuBr₂) is a notable procatalyst that can be used for the in situ preparation of active copper nanoparticles for various transformations. rsc.org While direct examples of CuBr₂ catalysis for the synthesis of 2-methylaminochroman are not explicitly detailed in the provided context, the principles of copper catalysis are applicable.

Copper(II) bromide has been successfully employed in the synthesis of new complexes with BIAN ligands. mdpi.com These complexes, [CuBr₂(R-bian)], are formed by reacting copper(II) bromide with the appropriate ligand in acetonitrile. mdpi.com The resulting complexes have been characterized and their catalytic activity in oxidation reactions has been investigated. mdpi.com

Furthermore, copper(II) bromide has been utilized as a promoter in the glycosidation of alkyl and aryl thioglycosides. nih.gov While CuBr₂ alone can activate reactive glycosyl donors, its efficiency is enhanced in the presence of triflic acid for less reactive substrates. nih.gov This highlights the ability of CuBr₂ to act as a Lewis acid catalyst. The versatility of copper catalysis is also demonstrated in its use for C-H bond halogenation and intramolecular N-arylations. beilstein-journals.org These examples showcase the potential of copper(II) bromide and other copper catalysts to be adapted for the synthesis of aminochroman derivatives through various reaction pathways.

| Catalyst | Reaction Type | Substrate | Key Features |

| Copper(II) bromide | Nanoparticle formation | Nitroarenes | In situ preparation of active Cu nanoparticles |

| Copper(II) bromide | Complex formation | BIAN ligands | Synthesis of [CuBr₂(R-bian)] complexes |

| Copper(II) bromide | Glycosidation | Thioglycosides | Activation of glycosyl donors |

| Copper(I) and Copper(II) | Cross-coupling | Various | Ullman and Goldberg reactions |

| Copper(II) | C-H Halogenation | 2-Arylpyridines | ortho-Chlorination and halogenation |

Ruthenium-Catalyzed Asymmetric Hydrogenation

Biocatalytic Transformations

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering mild reaction conditions and high enantioselectivity. acsgcipr.org Enzymes, with their inherent specificity, can often react at a single site on a molecule without the need for protecting groups, aligning with the principles of green chemistry. acs.org

Enzymatic reductive amination is a highly effective method for producing chiral amines from prochiral ketones or aldehydes. d-nb.infodovepress.com This two-step strategy involves the formation of an imine intermediate followed by its reduction to the corresponding amine. d-nb.info Amine dehydrogenases (AmDHs) are a class of enzymes that catalyze this transformation, utilizing ammonia (B1221849) as the amino donor and a cofactor like NAD(P)H for the reduction. acsgcipr.orgdovepress.com

Protein engineering has been instrumental in expanding the substrate scope of AmDHs beyond their natural preference for α-keto acids. dovepress.com By modifying the active site, researchers have engineered AmDHs that can accommodate bulkier ketones, leading to the synthesis of a wide range of chiral amines with excellent stereoselectivity. dovepress.com For instance, engineered variants of phenylalanine dehydrogenase and leucine (B10760876) dehydrogenase have demonstrated activity towards various ketones. dovepress.com The stereoselectivity of these enzymatic reactions is a key advantage, often yielding products with high enantiomeric excess (e.e.). dovepress.comnih.gov

Another important class of enzymes for reductive amination are opine dehydrogenases, which catalyze the reductive amination of ketoacids with amino acids to produce enantiopure secondary amines. nih.gov Although their application in the synthesis of complex molecules is still being explored, they hold significant potential for generating chiral amine building blocks. nih.gov

The efficiency of enzymatic reductive amination can be enhanced by implementing a cofactor regeneration system. dovepress.com This is often achieved by coupling the primary reaction with a second enzyme, such as formate (B1220265) dehydrogenase or glucose dehydrogenase, which recycles the consumed NAD(P)H. dovepress.com

Table 1: Examples of Engineered Amine Dehydrogenases and their Applications

| Enzyme Origin | Engineered Variant | Substrate Type | Product Configuration | Enantiomeric Excess (e.e.) | Reference |

| Bacillus badius PheDH | K77M/N276V | Aromatic ketones | (S)-amine | - | dovepress.com |

| Rhodococcus sp. M4 PhDH | K66Q/S149G/N262C | 4-phenyl-2-butanone | (R)-amine | 98% | dovepress.com |

| Bacillus halodurans PheAmDH | E113D/N276L | Benzylic and aliphatic ketones | - | - | dovepress.com |

| Caldalkalibacilus thermarum PhDH | - | - | - | - | dovepress.com |

Imine reductases (IREDs) are a class of nicotinamide-dependent enzymes that asymmetrically reduce imines to their corresponding amines. nih.govturner-biocatalysis.com These enzymes have become increasingly important for the synthesis of chiral amines and heterocyclic compounds, which are valuable intermediates in the pharmaceutical industry. nih.gov A subclass of IREDs, known as reductive aminases (RedAms), are particularly effective in catalyzing the reductive amination of ketones with a broad range of amine nucleophiles. turner-biocatalysis.comchemrxiv.org

The biocatalytic reductive amination using IREDs typically involves the in situ formation of an imine from a ketone or aldehyde and an amine, which is then stereoselectively reduced by the enzyme. acsgcipr.orgresearchgate.net This process offers a direct and efficient route to chiral amines. chemrxiv.org Researchers have identified and characterized IREDs with complementary stereoselectivity, providing access to both (R)- and (S)-enantiomers of the target amine with high conversion and enantiomeric excess, often exceeding 99% e.e. nih.gov

Recent studies have focused on expanding the library of IREDs and RedAms to cover a wider range of substrates. chemrxiv.org This involves screening metagenomic libraries and employing data-driven approaches to identify enzymes with desired activities and selectivities. nih.govchemrxiv.org The biochemical characterization of these enzymes includes determining their pH and temperature profiles, as well as their tolerance to organic solvents, to optimize reaction conditions for synthetic applications. nih.gov Some IREDs have shown remarkable thermostability, which is a desirable trait for industrial processes. nih.gov

Table 2: Properties of Characterized Imine Reductases

| Enzyme Origin | Stereoselectivity | Optimal pH | Thermostability | Co-solvent Tolerance | Reference |

| Streptosporangium roseum DSM43021 | (R)-selective | Neutral | Limited | - | nih.gov |

| Streptomyces turgidiscabies | (R)-selective | Neutral | Limited | - | nih.gov |

| Paenibacillus elgii | (S)-selective | Neutral | High | High (DMSO, methanol) | nih.gov |

Enzymatic Reductive Amination for Chiral Aminochroman Derivatives

Multicomponent Reaction Approaches for Aminochroman Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates atoms from all the starting materials. frontiersin.orgjppres.com This approach offers high atom economy and efficiency by minimizing the number of synthetic steps and purification procedures. frontiersin.org Several MCRs have been adapted for the synthesis of diverse heterocyclic scaffolds, including those relevant to aminochromans. beilstein-journals.orgrsc.org

One of the most prominent MCRs is the Ugi reaction, which typically involves an isocyanide, an acid, an amine, and a carbonyl compound to produce α-acylaminoamides. beilstein-journals.org The versatility of the Ugi reaction allows for the synthesis of a wide variety of scaffolds through subsequent transformations of the Ugi adduct. beilstein-journals.org Another important MCR is the Mannich reaction, which involves the aminoalkylation of a carbon acid with an aldehyde and a primary or secondary amine to form a β-amino carbonyl compound, also known as a Mannich base. wikipedia.orgnumberanalytics.com The Povarov reaction is another example, which can be performed as an MCR to synthesize tetrahydroquinolines. mdpi.com

These MCRs provide access to complex molecular architectures from simple and readily available starting materials, making them highly valuable in medicinal chemistry for the discovery of new drug candidates. frontiersin.orgrsc.org The ability to generate diverse libraries of compounds through MCRs is a significant advantage in the search for new bioactive molecules. rsc.org

One-Pot Synthetic Protocols for Enhanced Efficiency

The development of one-pot procedures often relies on the careful selection of catalysts and reaction conditions that are compatible with multiple transformations. mdpi.com For example, the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives has been achieved through a one-pot, four-component reaction using a reusable nanostructured catalyst under solvent-free conditions. mdpi.com Similarly, 2-aminothiazole (B372263) and 2-aminoselenazole derivatives have been synthesized in a one-pot reaction in water using a supramolecular catalyst. organic-chemistry.org These examples highlight the potential of one-pot syntheses to create complex heterocyclic structures in an environmentally friendly and efficient manner. mdpi.comorganic-chemistry.org

Green Chemistry Principles and Sustainable Approaches in Aminochroman Synthesis

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety. researchgate.netsabangcollege.ac.in These principles focus on aspects such as waste prevention, atom economy, the use of less hazardous chemicals, and energy efficiency. acs.orgresearchgate.netskpharmteco.com

The use of biocatalysts, such as enzymes, aligns well with green chemistry principles as they operate under mild conditions and can eliminate the need for protecting groups. acsgcipr.orgacs.org Multicomponent and one-pot reactions also contribute to greener synthesis by reducing the number of steps, solvent usage, and waste generation. frontiersin.org The development of reactions in environmentally benign solvents, such as water, or under solvent-free conditions further enhances the sustainability of synthetic processes. mdpi.comorganic-chemistry.org

Asymmetric Mannich Reactions in Aminochromanone Synthesis

The asymmetric Mannich reaction is a powerful C-C bond-forming reaction for the enantioselective synthesis of chiral β-amino carbonyl compounds. buchler-gmbh.com These products are valuable intermediates in the synthesis of various nitrogen-containing molecules, including pharmaceuticals. buchler-gmbh.com The reaction involves the condensation of an enolizable carbonyl compound, an aldehyde, and an amine. wikipedia.orgnumberanalytics.com

The key to the asymmetric Mannich reaction is the use of a chiral catalyst to control the stereochemical outcome. buchler-gmbh.com Organocatalysts, particularly those based on cinchona alkaloids and proline derivatives, have proven to be highly effective in promoting the reaction with high diastereo- and enantioselectivity. wikipedia.orgbuchler-gmbh.com These catalysts can activate the reactants and create a chiral environment that directs the formation of one enantiomer over the other. wikipedia.org

The development of direct, three-component asymmetric Mannich reactions has further enhanced the utility of this methodology, allowing for the efficient construction of chiral β-amino ketones and esters from simple starting materials. organic-chemistry.orgresearchgate.net The structural features of the substrates and the choice of catalyst play a crucial role in determining the yield and stereoselectivity of the reaction. researchgate.net

Stereochemical Control and Enantioselective Synthesis of 2 Methyl Aminochromans

Enantioselective Methodologies for the Preparation of Chiral Aminochromans

The synthesis of single-enantiomer chiral amines is a fundamental challenge in organic chemistry. For aminochroman derivatives, several enantioselective strategies have been developed, primarily involving asymmetric catalysis, which utilizes chiral catalysts to favor the formation of one enantiomer over the other.

Biocatalysis has emerged as a powerful tool for this purpose. The use of imine reductases (IREDs) for the enantioselective reductive amination of ketones is a notable approach. researchgate.net Researchers have successfully employed metagenomic IREDs for the coupling of 3-chromanones with various primary amines, achieving high yields and excellent enantioselectivity for over 15 examples on a preparative scale. researchgate.net This biocatalytic method provides access to both (R)- and (S)-enantiomers depending on the specific enzyme used, a concept known as enantiocomplementary selectivity. researchgate.net

Transition metal-catalyzed asymmetric hydrogenation is another cornerstone of enantioselective amine synthesis. nih.gov This method typically involves the reduction of a prochiral imine or enamine using a chiral metal complex, often based on iridium, rhodium, or palladium. For instance, highly efficient iridium-catalyzed asymmetric hydrogenation of 3,4-dihydroisoquinolines, which share structural similarities with the chroman ring system, has been achieved with excellent enantioselectivities. nih.gov Similarly, methods have been developed for the asymmetric synthesis of a chiral 3-aminochroman intermediate on a multi-kilogram scale, which serves as a key building block for bioactive compounds. mdpi.com This large-scale synthesis was achieved through a convergent route starting from optically active L-SerOMe HCl, involving steps like O-alkylation, N-alkylation, and an intramolecular Friedel-Crafts ring-closing reaction. mdpi.com

Furthermore, synthetic routes starting from the chiral pool, such as amino acids, provide a reliable path to enantiomerically pure aminochromans. Enantiomerically pure 3-aminochroman derivatives have been successfully synthesized in nine steps starting from either L-serine or D-serine. researchgate.net A key step in one such synthesis involved a radical cyclization to form the benzopyran ring. acs.org

| Method | Catalyst/Reagent | Substrate Type | Key Features | Reference(s) |

| Biocatalytic Reductive Amination | Imine Reductases (IREDs) | 3-Chromanones | High yields, enantiocomplementary selectivity, preparative scale. | researchgate.net |

| Asymmetric Hydrogenation | Chiral Iridium or Palladium Complexes | Cyclic Imines/Enamines | Direct and efficient, applicable to large-scale synthesis. | nih.govmdpi.com |

| Chiral Pool Synthesis | L- or D-Serine | Amino Acid Derivatives | Builds chirality from a natural source, multi-step process. | researchgate.netacs.org |

Diastereoselective Synthesis of Aminochroman Isomers

When a molecule contains two or more stereocenters, as in many substituted aminochromans, the challenge extends to controlling the relative configuration between them, a process known as diastereoselective synthesis. This control determines whether the product is the cis or trans isomer.

Domino reactions, or cascade reactions, offer an efficient route to complex molecules with high diastereoselectivity. One such method involves the treatment of phenols with (Z)-azlactones in the presence of aluminum chloride (AlCl₃) to produce cis-3-aminochroman-2-ones with yields ranging from 65–90%. researchgate.netacs.org This reaction proceeds through a domino process of Friedel–Crafts alkylation, a 1,4-AlCl₃ shift, transesterification, and protodealumination, all within a single flask under kinetic control. researchgate.netacs.org

The stereochemical outcome of reactions can also be dictated by the configuration of the starting material. Stereospecific reactions of epimeric cis- and trans-3-amino-6-methylchroman-4-ols have been studied to provide chemical evidence for their configurations. researchgate.net For example, when the corresponding 2-chloroacetamides were treated with potassium hydroxide, the cis-isomer underwent ring closure to form a cyclic amide, whereas the trans-isomer reacted with the ethanol (B145695) solvent. researchgate.net Further confirmation was obtained through deamination with nitrous acid: the cis-amino alcohol yielded the chroman-4-one, while the trans-amino alcohol gave a trans-diol via an epoxide intermediate, demonstrating how the initial stereochemistry directs the reaction pathway. researchgate.net The use of chiral auxiliaries, such as Ellman's N-tert-butanesulfinamide, is another powerful strategy for the diastereoselective synthesis of amines containing multiple stereogenic centers. osi.lv

| Method | Key Reagents | Product Type | Diastereoselectivity | Reference(s) |

| Domino Reaction | AlCl₃, (Z)-azlactones | 3-Aminochroman-2-ones | High (favors cis isomer) | researchgate.netacs.org |

| Stereospecific Ring Closure | KOH in Ethanol | Cyclic Amide vs. Ethoxy Acetamide | Depends on starting cis or trans isomer | researchgate.net |

| Stereospecific Deamination | Nitrous Acid | Chroman-4-one vs. Diol | Depends on starting cis or trans isomer | researchgate.net |

Methodologies for Characterization of Stereoisomers and Determination of Enantiomeric Purity

Following the synthesis of chiral molecules, it is imperative to unambiguously determine their three-dimensional structure and quantify their enantiomeric purity. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating molecular structure, including the relative stereochemistry of diastereoisomers. magritek.com For cyclic structures like aminochromans, the coupling constants (J-values) between adjacent protons are particularly informative. It is well-established that trans-couplings in such systems typically exhibit larger coupling constants (e.g., 11–18 Hz) compared to cis-couplings (e.g., 6–14 Hz), allowing for the differentiation of diastereoisomers. magritek.com In one study, the configurations of cis- and trans-3-aminochroman-4-ols were confirmed through detailed analysis of 270-MHz proton NMR spectra. researchgate.net However, initial assignments based solely on NMR can sometimes be misleading; the same study reported having to reverse a previous assignment made for 6-bromo analogues after further chemical reaction evidence became available. researchgate.net

For definitive and unambiguous determination of a molecule's absolute and relative stereochemistry, single-crystal X-ray crystallography is the gold standard. mkuniversity.ac.in This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms in a crystalline solid, effectively creating a three-dimensional map of the molecule. mkuniversity.ac.inevitachem.com The stereochemistry of novel spiroindolines, for instance, was unequivocally confirmed through X-ray crystallography.

Determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral sample is crucial. This is typically achieved by methods that can separate the two enantiomers.

Capillary electrophoresis (CE) is a high-efficiency separation technique well-suited for chiral analysis. mdpi.comchromatographyonline.com In this method, a chiral selector is added to the background electrolyte. bio-rad.com The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, and because these complexes have different stabilities or mobilities, they migrate through the capillary at different velocities, resulting in separation. bio-rad.commjcce.org.mk Cyclodextrins are commonly used chiral selectors. mdpi.com Notably, the enantiomeric purity of synthesized 3-aminochroman derivatives has been determined specifically by capillary electrophoresis using β-cyclodextrins as the chiral selector. acs.org

Chiral High-Performance Liquid Chromatography (HPLC) is another widely used technique for enantiomeric separation. cat-online.comnih.gov This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to be retained on the column for different lengths of time and thus elute separately. cat-online.comrasayanjournal.co.in

| Technique | Principle | Application | Reference(s) |

| NMR Spectroscopy | Measures nuclear spin transitions in a magnetic field; coupling constants differ for diastereomers. | Determination of relative stereochemistry (cis vs. trans). | researchgate.netmagritek.com |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the precise 3D arrangement of atoms. | Unambiguous determination of absolute and relative stereochemistry. | mkuniversity.ac.inevitachem.com |

| Capillary Electrophoresis (CE) | Differential migration of analytes in an electric field; uses chiral selectors in the electrolyte. | Separation and quantification of enantiomers to determine enantiomeric purity. | acs.orgmdpi.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Separation and quantification of enantiomers. | cat-online.comnih.govrasayanjournal.co.in |

Analytical Techniques for Stereochemical Assignment (e.g., NMR, X-ray Crystallography)

Academic Research on the Impact of Stereochemistry on Molecular Recognition

The synthesis and characterization of specific stereoisomers are driven by the fact that a molecule's three-dimensional shape is paramount to its biological function. The interaction between a small molecule and a biological macromolecule (like a protein receptor or enzyme) is highly specific, akin to a key fitting into a lock. Since these biological targets are themselves chiral, they interact differently with the different enantiomers of a chiral drug.

A compelling example of this principle is seen in research on adenosine (B11128) receptor (AR) agonists. While not an aminochroman, the study of a related chiral compound vividly illustrates the point. The C2-(R) isomer was found to be a highly potent agonist for the A₂A adenosine receptor with a Kᵢ of 1 nM and showed over 100-fold selectivity against other adenosine receptor subtypes. researchgate.net In stark contrast, its mirror image, the C2-(S) isomer, was 50-fold less potent at the A₂A receptor. researchgate.net Furthermore, the (S) isomer's binding affinity shifted significantly toward the A₃ adenosine receptor, where it acted as an antagonist. researchgate.net This demonstrates how a subtle change in stereochemistry at a single carbon atom can dramatically alter both the potency and the specific molecular target of a compound.

This principle underscores the importance of developing stereoselective syntheses. Access to enantiomerically pure compounds is essential for elucidating structure-activity relationships (SAR) and for developing safer and more effective therapeutic agents, as often one enantiomer is responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. barc.gov.in

Reactivity and Mechanistic Investigations of 2 Methyl Aminochroman Derivatives

Ring-Opening Reactions of Related Heterocycles Leading to Aminochromans

The synthesis of the aminochroman scaffold can be achieved through the strategic ring-opening of strained or activated heterocyclic compounds. These reactions often proceed with high degrees of regio- and stereoselectivity, providing a powerful means to construct the desired molecular architecture.

The reaction of epoxides with amines is a fundamental method for preparing β-amino alcohols, which are key precursors for compounds like 4-aminochromans. scielo.org.mx The regioselectivity of this ring-opening reaction—whether the amine attacks the more substituted or less substituted carbon of the epoxide—is highly dependent on the reaction conditions and the nature of the reactants. libretexts.orgchemistrysteps.com

Under basic or neutral conditions, the ring-opening proceeds via an SN2 mechanism. libretexts.org In this pathway, a strong amine nucleophile directly attacks one of the electrophilic carbons of the epoxide ring. chemistrysteps.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. chemistrysteps.com This leads to the formation of a trans or anti product due to the backside attack characteristic of SN2 reactions. chemistrysteps.com

Conversely, under acidic conditions, the epoxide oxygen is first protonated, creating a better leaving group and a species with significant carbocation character. libretexts.org The reaction then proceeds through a mechanism with substantial SN1 character. libretexts.org The nucleophilic attack occurs at the carbon atom that can better stabilize the developing positive charge, which is typically the more substituted (e.g., benzylic) carbon. scielo.org.mxlibretexts.org Even in this case, the attack often occurs from the backside, leading to inversion of stereochemistry. libretexts.org

The choice of reagents and reaction conditions can, therefore, direct the outcome of the reaction to yield the desired constitutional isomer. rroij.com For example, metal- and solvent-free protocols using acetic acid have been shown to mediate the ring-opening of epoxides with amines, providing β-amino alcohols in high yields with excellent regioselectivity. rsc.org

Table 1: Regioselectivity of Epoxide Ring-Opening with Amines

| Reaction Condition | Mechanism | Site of Nucleophilic Attack | Primary Factor | Typical Product |

| Basic / Neutral | SN2-like | Less substituted carbon chemistrysteps.com | Steric Hindrance chemistrysteps.com | Kinetic Product |

| Acidic | SN1-like | More substituted carbon libretexts.org | Carbocation Stability scielo.org.mxlibretexts.org | Thermodynamic Product |

Aziridines, as nitrogen-containing three-membered heterocycles, are analogous to epoxides and are susceptible to ring-opening reactions due to their inherent ring strain of approximately 26-27 kcal/mol. clockss.org This reactivity makes them valuable intermediates for synthesizing more complex nitrogen-containing molecules. clockss.orgnih.gov The ring-opening of an aziridine (B145994) by a nucleophile is a key strategy for forming substituted amines. researchgate.net

The regioselectivity of aziridine ring-opening is influenced by substituents on the ring and the nitrogen atom. frontiersin.org For N-activated aziridines (e.g., with a tosyl or Cbz group), nucleophilic attack generally occurs at the less sterically hindered carbon atom via an SN2 mechanism. clockss.orgmdpi.com This process is stereospecific, proceeding with an inversion of configuration at the carbon center being attacked. rsc.org The reaction is highly efficient with various nucleophiles, including thiols, which readily open the aziridine ring at the less substituted carbon. mdpi.com The substituent on the aziridine ring can direct the site of attack; for instance, a γ-ketone on a C2-substituent can direct a nucleophile to the C2 position, while other groups might favor attack at the unsubstituted C3 position. nih.govfrontiersin.org

Azetidines are four-membered nitrogen heterocycles with less ring strain than aziridines but are still valuable for synthesis. beilstein-journals.orgrsc.org Their ring-opening, often accomplished by activating the nitrogen to form a reactive azetidinium ion, also provides access to functionalized linear amines. nih.gov These reactions typically proceed in a stereoselective and regioselective manner via an SN2 pathway, allowing for predictable synthesis of polysubstituted amines. nih.gov Cooperative Brønsted and Lewis acid catalysis can facilitate the opening of aziridines and azetidines with organotrifluoroborate salts, achieving complete regioselectivity and high diastereoselectivity. nsf.gov

β-Carbonyl-substituted dihydropyrans are versatile building blocks whose ring is susceptible to opening by various nucleophiles. chim.it The presence of two electrophilic centers can lead to different reaction pathways, including ring-opening and recyclization. chim.it Reactions of certain dihydropyrans with amine nucleophiles can lead to the opening of the pyran ring. chim.itsemanticscholar.org

For example, 3,4-dihydropyran-5-carbaldehyde reacts with ammonia (B1221849) or primary amines, resulting in the opening of the dihydropyran ring to produce β-enaminals. chim.it Similarly, the reaction of 3,4-dihydropyranones with amines, catalyzed by an amidine base like DBU, can initiate a ring-opening followed by a retro-Claisen fragmentation. semanticscholar.orgresearchgate.net This process effectively yields functionalized amides, demonstrating a practical method for cleaving the dihydropyran ring structure with an amine nucleophile. semanticscholar.org These reactions highlight that the dihydropyran skeleton, a core component of the chroman structure, can be opened under specific conditions, providing synthetic routes to acyclic intermediates that could potentially be used to construct other heterocyclic systems.

Aziridine and Azetidine Ring-Opening Mechanisms and Stereoselectivity

Transformations Involving the Amino Group of Aminochromans

The amino group of the aminochroman structure is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. These transformations include the complete removal of the amine (deamination) or its conversion into other functional groups (functionalization and derivatization).

Deamination is the process of removing an amino group from a molecule. youtube.comlumenlearning.com In biological systems, this is a crucial step in the catabolism of amino acids, where the amino group is removed and ultimately converted to urea (B33335) for excretion. lumenlearning.comlibretexts.org The process typically involves two stages: transamination followed by oxidative deamination. libretexts.orguomustansiriyah.edu.iq

Transamination : The amino group from an amino acid is transferred to an α-keto acid (like α-ketoglutarate), creating a new amino acid (glutamate) and a new α-keto acid. libretexts.orgopenstax.org This reaction is catalyzed by aminotransferases and requires the coenzyme pyridoxal (B1214274) phosphate (B84403) (PLP). libretexts.orguomustansiriyah.edu.iq

Oxidative Deamination : The newly formed glutamate (B1630785) is then deaminated by an enzyme such as glutamate dehydrogenase, which removes the amino group as ammonia (NH₃) and regenerates α-ketoglutarate. youtube.comuomustansiriyah.edu.iq This step is an oxidation reaction. youtube.com

The primary or secondary amine of an aminochroman is a versatile functional handle for a variety of chemical modifications. Derivatization is often performed to alter the molecule's properties or to prepare it for analysis. sigmaaldrich.com These strategies allow for the introduction of diverse functional groups. osti.gov

Common derivatization strategies include:

Silylation : Active hydrogens on the amine are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group from a reagent like MTBSTFA (N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide). sigmaaldrich.com This makes the molecule more volatile and suitable for gas chromatography. sigmaaldrich.com

Carbamate (B1207046) Formation : Reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) react with primary and secondary amines to form highly fluorescent and stable derivatives, which are easily analyzed by LC-MS. researchgate.net

Acylation : The amine can be acylated to form amides using acyl chlorides or anhydrides. This is a common protecting group strategy and a way to build more complex molecules.

Alkylation : The amine can be alkylated to introduce new alkyl groups, potentially leading to secondary, tertiary, or even quaternary ammonium (B1175870) salts.

Butylation : A method involving derivatization of multiple functional groups (amino, carboxyl, phenolic hydroxyl) with 1-bromobutane (B133212) has been developed to improve the hydrophobicity and basicity of amino acids for high-sensitivity analysis. rsc.org

These functionalization reactions are fundamental in medicinal chemistry and materials science for tuning the properties of amine-containing compounds. mdpi.commdpi.com

Table 2: Common Derivatization Reagents for Amino Groups

| Reagent Class | Example Reagent | Abbreviation | Functional Group Formed | Primary Use |

| Silylating Agent | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide sigmaaldrich.com | MTBSTFA | tert-butyldimethylsilyl (TBDMS) amine sigmaaldrich.com | GC-MS Analysis sigmaaldrich.com |

| Carbamoylating Agent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate researchgate.net | AQC | Aminoquinolyl carbamate researchgate.net | LC-MS Analysis researchgate.net |

| Malonylating Agent | Diethyl ethoxymethylenemalonate nih.gov | DEEMM | Enamine derivative | LC-MS/MS Analysis nih.gov |

| Alkylating Agent | 1-Bromobutane rsc.org | Butylated amine | LC-MS/MS Analysis rsc.org |

Deamination Reactions and Their Products

Investigations of Oxidation Reactions

The 2-methyl aminochroman scaffold possesses several sites susceptible to oxidation, including the secondary amine, the benzylic C-H bonds at the C4 position, and potentially the aromatic ring under harsh conditions. The specific outcome of an oxidation reaction is highly dependent on the nature of the oxidizing agent and the reaction conditions.

The secondary amino group can be a target for oxidation. In related N-aryl tertiary amines, photocatalytic methods using ruthenium(III) complexes under an oxygen atmosphere have been shown to facilitate the α-oxygenation of the N-aryl group, converting them into the corresponding amides. rsc.org Similarly, electrochemical methods can be employed to control the oxidation state. Direct current (DC) electrolysis tends to favor two-electron oxidation of tertiary amines to form iminium cations, while alternating current (AC) electrolysis can selectively promote one-electron oxidation to generate α-amino radical intermediates. nih.gov These radicals can then participate in further coupling reactions.

The benzylic protons at the C4 position are activated by the adjacent oxygen atom and the aromatic ring, making them susceptible to oxidation. While specific studies on this compound are limited, research on analogous chroman structures provides insight. For instance, the oxidation of a secondary alcohol on a different part of a complex chroman derivative to a ketone has been successfully achieved using the Dess–Martin periodinane (DMP), a mild oxidizing agent. researchgate.netlibretexts.org Stronger oxidizing agents like chromic acid (generated from Na₂Cr₂O₇ or K₂Cr₂O₇ with H₂SO₄) or potassium permanganate (B83412) (KMnO₄) are capable of oxidizing secondary alcohols to ketones and can cleave C-C bonds under vigorous conditions. chemguide.co.ukyoutube.comyoutube.com Pyridinium chlorochromate (PCC) is another common reagent that oxidizes secondary alcohols to ketones under milder conditions than chromic acid. libretexts.orgyoutube.com

The table below summarizes potential oxidation reactions and the reagents commonly used for such transformations in related systems.

Table 1: Potential Oxidation Reactions of this compound Derivatives

| Reaction Type | Reagent(s) | Potential Product(s) | Reference(s) |

| Oxidation of Secondary Amine | Ru(III) photocatalyst, O₂ | N-acylated chroman derivative | rsc.org |

| α-Amino Radical Formation | AC Electrolysis | α-Amino radical for coupling reactions | nih.gov |

| Oxidation of Secondary Alcohol (analogy) | Dess-Martin Periodinane (DMP) | Ketone at the corresponding position | researchgate.netlibretexts.org |

| Oxidation of Secondary Alcohol (analogy) | Pyridinium Chlorochromate (PCC) | Ketone at the corresponding position | libretexts.orgyoutube.com |

| Oxidation of Secondary Alcohol (analogy) | Chromic Acid (e.g., K₂Cr₂O₇/H₂SO₄) | Ketone at the corresponding position | chemguide.co.ukyoutube.com |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzopyran Ring System

The benzopyran ring system of this compound is susceptible to both electrophilic and nucleophilic substitution reactions, with the specific site of reaction dictated by the electronic nature of the ring and its substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring of the chroman scaffold is activated towards electrophilic attack. This activation is due to the electron-donating effects of the ether oxygen in the pyran ring and the secondary amine substituent at C2 (via its nitrogen lone pair). These groups direct incoming electrophiles primarily to the ortho and para positions relative to the activating ether oxygen, which are the C6 and C8 positions.

Studies on the nitration of substituted chromans have confirmed this reactivity pattern. For example, the nitration of 7-hydroxy-4-methyl coumarin (B35378) (a benzopyran-2-one derivative) with concentrated nitric and sulfuric acids yields a mixture of the 6-nitro and 8-nitro derivatives. scispace.com The hydroxyl group at C7 is a strong activating group, directing the electrophile to the available ortho positions (C6 and C8). Similarly, bromination of 7-hydroxy-4-methyl benzopyran-2-one with reagents like N-bromosuccinimide (NBS) can lead to regioselective bromination on the aromatic ring. ijsrst.comresearchgate.net

Friedel-Crafts reactions are also important for functionalizing the chroman skeleton. Gold(I)-catalyzed reactions of phenols with allylic alcohols can proceed via a Friedel-Crafts allylation followed by cyclization to form chromans. beilstein-journals.org Furthermore, asymmetric Friedel-Crafts alkylation reactions have been developed to synthesize chiral chromans with high enantioselectivity, often using chiral metal complexes as catalysts. rsc.orgbeilstein-journals.orgrsc.orgthieme-connect.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic substitution on the chroman ring system typically occurs at the pyran ring rather than the electron-rich benzene moiety, unless the benzene ring is substituted with strong electron-withdrawing groups. A common reaction involves the displacement of a leaving group at the C4 position. For instance, 4-halo chroman derivatives can undergo nucleophilic substitution with ammonia or other amines to yield the corresponding 4-aminochroman derivatives. This reaction proceeds via a standard S_N1 or S_N2 mechanism depending on the substrate and conditions. savemyexams.comchemguide.co.ukchemguide.co.uk

Intramolecular nucleophilic aromatic substitution (S_NAr) is also a viable pathway for constructing fused ring systems. In the synthesis of certain sulfonamide substituted chroman derivatives, a nitro group on the aromatic ring can be reduced to an amine, which can then act as a nucleophile in subsequent transformations. google.com.na

Table 2: Aromatic Substitution Reactions on the Benzopyran System

| Reaction Type | Reagent(s) / Conditions | Position(s) of Substitution | Product Type | Reference(s) |

| Electrophilic | ||||

| Nitration | HNO₃ / H₂SO₄ | C6 and C8 | Nitrochroman | scispace.comresearchgate.net |

| Bromination | NBS or Br₂ | C6 and C8 | Bromochroman | ijsrst.comresearchgate.net |

| Friedel-Crafts Alkylation | Allylic alcohols / Au(I) catalyst | C6 or C8 (followed by cyclization) | Functionalized Chroman | beilstein-journals.orgrsc.org |

| Nucleophilic | ||||

| Amination | Ammonia or Amines | C4 (on 4-halo derivative) | 4-Aminochroman | |

| S_NAr (intramolecular) | Base / Heat (on suitable precursor) | Aromatic ring (with EWG) | Fused heterocycle | google.com.na |

Cycloaddition Reactions and Formation of Fused Heterocycles

Cycloaddition reactions are powerful tools for constructing complex polycyclic systems from chroman derivatives. Both the enol ether moiety inherent in some chromene precursors and the diene system of the aromatic ring can participate in various cycloaddition pathways, leading to the formation of novel fused heterocycles.

One strategy involves an oxidative [3+2] cycloaddition reaction between a chroman-derived exocyclic enol ether and a quinone derivative. This approach allows for the construction of chroman spiroketals, where the stereochemical outcome is controlled by the kinetic cycloaddition step. researchgate.net

Domino reactions starting from 2H-chromene or chroman derivatives provide access to a diverse range of chiral condensed heterocycles. These sequences can involve several types of cyclizations, including:

Intramolecular Hetero-Diels-Alder (IMHDA) reaction: This [4+2] cycloaddition occurs within a molecule containing both a diene and a dienophile, leading to the formation of a new six-membered ring.

Polar [2+2] cycloaddition: This stepwise reaction can occur between electron-rich and electron-poor double bonds to form a four-membered ring.

Multi-step nitro hetero-Diels-Alder/ring-opening/Cadogan-type cyclization: A more complex sequence that results in the formation of condensed hydroxyindoles. beilstein-journals.orgthieme-connect.com

The formation of chroman-2-ols has also been proposed to proceed through a rare retro-[2+1]-cycloaddition mechanism, which involves the extrusion of carbon monoxide from an intermediate. beilstein-journals.orgrsc.org These varied cycloaddition pathways highlight the versatility of the chroman scaffold in the synthesis of complex, fused heterocyclic structures with significant potential in medicinal chemistry and materials science.

Table 3: Cycloaddition Reactions for the Formation of Fused Heterocycles from Chroman Precursors

| Cycloaddition Type | Reactants | Key Intermediate/Mechanism | Product Type | Reference(s) |

| Oxidative [3+2] Cycloaddition | Chroman-derived enol ether + Hydroxybenzoquinone | Oxidative cycloaddition | Chroman spiroketal | researchgate.net |

| Intramolecular Hetero-Diels-Alder (IMHDA) | 2H-Chromene derivative with side-chain dienophile | Domino Knoevenagel-IMHDA | Chiral condensed heterocycle | beilstein-journals.orgthieme-connect.com |

| Polar [2+2] Cycloaddition | 2H-Chromene derivative with malononitrile | Domino Knoevenagel-[2+2] | Chiral condensed heterocycle | beilstein-journals.orgthieme-connect.com |

| Retro-[2+1] Cycloaddition | Benzoxepine silyl ketene (B1206846) acetal | Epoxide retro-[2+1] fragmentation | Chroman-2-ol | beilstein-journals.orgrsc.org |

Advanced Spectroscopic Characterization Techniques in 2 Methyl Aminochroman Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the connectivity of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. compoundchem.com In a typical ¹H NMR spectrum of 2-Methylaminochroman, distinct signals corresponding to the aromatic protons, the protons on the chroman ring, and the methylamino group would be observed. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons typically resonate in the downfield region (δ 6.5-8.0 ppm) due to the deshielding effect of the benzene (B151609) ring. Protons on the chroman moiety would appear in specific regions depending on their proximity to the oxygen atom and the aromatic ring. The N-methyl protons would likely appear as a singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 2-Methylaminochroman

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 6.5 - 7.5 | Multiplet |

| Chroman Ring Protons (CH₂) | 2.5 - 4.5 | Multiplet |

| Chroman Ring Proton (CH) | 4.0 - 5.0 | Multiplet |

| N-Methyl Protons (CH₃) | 2.0 - 3.0 | Singlet |

| Amino Proton (NH) | 1.0 - 4.0 | Broad Singlet |

Note: These are generalized predicted values and can vary based on the solvent and experimental conditions.

Carbon-¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. oregonstate.edu Each unique carbon atom in 2-Methylaminochroman will give a distinct signal. docbrown.info The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, typically from 0 to 220 ppm. oregonstate.edulibretexts.org Carbons in the aromatic ring will appear in the downfield region (typically δ 110-160 ppm). The carbons of the chroman ring will have shifts influenced by the attached oxygen and methylamino groups. The N-methyl carbon will resonate in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 2-Methylaminochroman

| Carbon Type | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Chroman Ring Carbons (C-O) | 60 - 80 |

| Chroman Ring Carbons (CH₂) | 20 - 40 |

| Chroman Ring Carbon (CH-N) | 50 - 70 |

| N-Methyl Carbon (CH₃) | 30 - 40 |

Note: These are generalized predicted values and can vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. epfl.ch

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 2-Methylaminochroman, COSY would reveal which protons on the chroman ring are adjacent to each other, helping to piece together the spin systems. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.chsdsu.edu An HSQC spectrum of 2-Methylaminochroman would definitively assign which protons are bonded to which carbons, for example, linking the N-methyl proton signal to the N-methyl carbon signal. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. sdsu.edu HMBC is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. epfl.chsdsu.edu For instance, it could show a correlation between the N-methyl protons and the carbon atom at position 2 of the chroman ring, confirming the substitution pattern.

Carbon (13C) NMR Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. wikipedia.orgmdpi.com The FTIR spectrum of 2-Methylaminochroman would be expected to show characteristic absorption bands for the functional groups present.

Table 3: Expected FTIR Absorption Bands for 2-Methylaminochroman

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | 3300 - 3500 (usually weak) |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| C-O (ether) | Stretching | 1000 - 1300 |

| C-N | Stretching | 1020 - 1250 |

The presence of these bands in the FTIR spectrum provides strong evidence for the chroman and methylamino moieties within the molecule. nih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination (e.g., HR-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. nih.gov It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. etamu.edu

High-Resolution Mass Spectrometry (HR-MS) : This technique provides a very accurate determination of the molecular mass, which allows for the calculation of the elemental composition of the molecule. For 2-Methylaminochroman (C₁₀H₁₃NO), the exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Gas Chromatography-Mass Spectrometry (GC-MS) : This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. shimadzu.hr It is particularly useful for analyzing volatile compounds. nih.gov The mass spectrum obtained from GC-MS will show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-Methylaminochroman. Additionally, a characteristic fragmentation pattern will be observed, resulting from the cleavage of the molecule in the mass spectrometer. Common fragmentation pathways for 2-Methylaminochroman might include the loss of the methyl group, cleavage of the chroman ring, or other characteristic fragmentations that can help to confirm the structure.

Table 4: Potential Mass Spectrometry Fragments for 2-Methylaminochroman

| m/z Value | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of a methyl group (CH₃) |

| [M-29]⁺ | Loss of an ethyl group or CHO |

| --- | Fragments from chroman ring opening |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. technologynetworks.comwikipedia.orgmsu.edu This technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing groups. msu.edu The aromatic ring in 2-Methylaminochroman acts as a chromophore. The UV-Vis spectrum would be expected to show absorption maxima (λ_max) characteristic of the electronic transitions within the benzene ring, likely in the UV region. The exact position and intensity of these absorptions can be influenced by the substitution on the aromatic ring and the solvent used for the measurement. wikipedia.org

Table 5: Expected UV-Vis Absorption for 2-Methylaminochroman

| Transition Type | Expected Wavelength Range (nm) |

| π → π* (aromatic ring) | 200 - 280 |

While UV-Vis spectroscopy is generally less specific for detailed structural elucidation compared to NMR or MS, it serves as a useful tool for confirming the presence of the aromatic system and for quantitative analysis. bioglobax.com

X-Ray Diffraction (XRD) for Crystal Structure Analysis

While specific crystallographic data for 2-Methylaminochroman is not extensively documented in publicly available research, the technique of X-ray crystallography has been crucially applied to its derivatives and analogous compounds. These analyses have been instrumental in unambiguously establishing absolute configurations, understanding conformational preferences of the chroman ring system, and elucidating the nature of intermolecular interactions that govern crystal packing.

A pivotal application of XRD in this area is the determination of stereochemistry. For instance, X-ray crystallography was employed to deduce the absolute configuration of enantiomerically pure 3-aminochroman derivatives. nih.gov Specifically, the analysis of (R)-3-(N-isopropylamino)-5-methoxy-3,4-dihydro-2H-1-benzopyran confirmed its (R)-configuration, showcasing the power of XRD in resolving stereochemical ambiguities that can be challenging to determine by other spectroscopic means. nih.gov

Furthermore, detailed structural studies on various chroman and thiochroman (B1618051) derivatives provide insight into the type of data obtained from XRD analysis. Research on these related compounds reveals specific details about their crystal systems, space groups, and unit cell dimensions. sciencepublishinggroup.comnih.gov This information is fundamental to defining the crystal lattice and the arrangement of molecules within it. The analysis also frequently identifies key supramolecular features, such as intermolecular hydrogen bonds and π–π stacking interactions, which are critical for the stabilization of the crystal structure. iucr.orgeujournal.org For example, in the crystal structure of one chromanone derivative, the packing was stabilized by intermolecular C-H···O and π···π interactions. eujournal.org

The detailed findings from XRD studies on chroman analogs are summarized in the following data tables.

Table 1: Crystallographic Data for Selected Chroman Derivatives This table presents crystallographic data for two representative compounds featuring the core chroman structure, illustrating the typical parameters obtained from a single-crystal X-ray diffraction analysis.

| Parameter | 2-oxo-2H-chromen-3-yl acetate (B1210297) sciencepublishinggroup.com | ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate nih.gov |

| Chemical Formula | C₁₁H₈O₄ | C₂₂H₂₄O₂S |

| Formula Weight | 204.18 | 368.48 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | Pbca | P1 |

| a (Å) | 14.6770 | 20.568 |

| b (Å) | 7.1079 | 14.760 |

| c (Å) | 17.6767 | 7.679 |

| α (°) ** | 90 | 113.33 |

| β (°) | 90 | 79.45 |

| γ (°) | 90 | 79.98 |

| Volume (ų) ** | 1844.2 | Not Reported |

| Z | 8 | 4 |

Computational and Theoretical Investigations of 2 Methyl Aminochroman Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure, stability, and properties.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Energetics

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. scispace.com It is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. mdpi.com In practice, the Kohn-Sham equations are solved, which model the complex many-electron system as a fictitious system of non-interacting electrons moving in an effective potential. mdpi.com

For a molecule like 2-Methyl aminochroman, DFT calculations are invaluable for:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms (the equilibrium geometry). This includes predicting bond lengths, bond angles, and dihedral angles.

Energetics: Calculating the total electronic energy, which allows for the comparison of the relative stabilities of different isomers or conformers. Thermochemical parameters such as enthalpy and Gibbs free energy can also be derived. researchgate.net

Electronic Structure Analysis: Investigating the distribution of electrons within the molecule. This is often visualized through the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. thenucleuspak.org.pk

Reactivity Prediction: Using molecular electrostatic potential (MEP) maps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for chemical reactions. thenucleuspak.org.pk

A typical DFT study on this compound would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to perform these calculations. researchgate.netresearchgate.net The choice of functional and basis set is crucial and is often benchmarked to ensure reliability for the specific class of molecules being studied. arxiv.org

| Property | Calculated Value | Significance |

|---|---|---|

| Total Energy (Hartree) | -652.123 | Indicates the electronic ground state energy of the molecule. |

| HOMO Energy (eV) | -5.89 | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. |

| LUMO Energy (eV) | -0.75 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. |

| HOMO-LUMO Gap (eV) | 5.14 | Indicator of chemical stability; a larger gap suggests higher stability. researchgate.net |

| Dipole Moment (Debye) | 2.15 | Measures the overall polarity of the molecule. |

Ab Initio Methods in Aminochroman Studies

The term ab initio, meaning "from first principles," refers to methods that solve the Schrödinger equation without using empirical parameters derived from experimental data. mdpi.com These methods are often more computationally demanding than DFT but can provide higher accuracy.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the many-electron wavefunction as a single Slater determinant. While HF provides a foundational understanding, it neglects the effects of electron correlation, which is the interaction between individual electrons.

Post-Hartree-Fock methods are designed to recover this correlation energy. Key examples include:

Møller-Plesset Perturbation Theory (MP): This method treats electron correlation as a perturbation to the HF Hamiltonian. numberanalytics.comwikipedia.org It is most commonly applied at the second order (MP2), which typically recovers 80-90% of the correlation energy and offers a good balance of cost and accuracy for many systems. fiveable.mesmu.edu Higher orders (MP3, MP4) exist but come with a significant increase in computational cost. fiveable.me

Configuration Interaction (CI) and Coupled Cluster (CC): These are more sophisticated and computationally expensive methods that can achieve very high accuracy, often considered the "gold standard" in quantum chemistry.

In the context of this compound, ab initio methods like MP2 would be used to obtain highly accurate geometries and energies, which can serve as benchmarks to validate the results from more cost-effective DFT functionals. dtic.mil

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, it is necessary to study its electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. rsc.orgresearchgate.net It extends the DFT formalism to time-dependent phenomena, allowing for the calculation of electronic transition energies, which correspond to the absorption of light. ua.esgrafiati.com

A TD-DFT calculation on this compound would yield:

Vertical Excitation Energies: The energy difference between the ground state and various excited states, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

Oscillator Strengths (f): A measure of the probability or intensity of an electronic transition. Transitions with high oscillator strengths are prominent in the absorption spectrum.

Nature of Transitions: Analysis of the molecular orbitals involved in a transition (e.g., n→π, π→π) provides insight into the character of the excited state.

These calculations are crucial for predicting the color and photophysical behavior of the compound. The accuracy of TD-DFT can be sensitive to the choice of functional, with range-separated hybrids like CAM-B3LYP often providing more reliable results for certain types of excitations. ua.esacs.org

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S1 | 4.55 | 272 | 0.015 | HOMO -> LUMO |

| S2 | 4.98 | 249 | 0.120 | HOMO-1 -> LUMO |

| S3 | 5.41 | 229 | 0.250 | HOMO -> LUMO+1 |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the chemical bonds between them. ias.ac.incambridge.org The analysis focuses on the topology of the electron density (ρ). wiley-vch.de

Key features of a QTAIM analysis include the identification of critical points (CPs) where the gradient of the electron density is zero. muni.cz Of particular importance are bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms, known as the bond path. ias.ac.inwiley-vch.de The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond. acs.org

For this compound, QTAIM analysis would be used to:

Characterize Chemical Bonds: By analyzing parameters at the BCPs for the C-N, C-O, C-C, and C-H bonds, one can classify them as either shared-shell (covalent) or closed-shell (ionic, van der Waals) interactions. muni.cz

Quantify Bond Strength and Order: The value of the electron density (ρ_BCP) and its Laplacian (∇²ρ_BCP) at the bond critical point correlate with the strength and character of the bond. A negative Laplacian indicates a covalent bond where charge is concentrated, while a positive Laplacian suggests a closed-shell interaction. nih.gov

| Bond | Electron Density (ρ_BCP) (a.u.) | Laplacian of ρ (∇²ρ_BCP) (a.u.) | Bond Character |

|---|---|---|---|

| C-O (ether) | 0.245 | -0.650 | Polar Covalent |

| C-N (amine) | 0.260 | -0.710 | Polar Covalent |

| C=C (aromatic) | 0.330 | -0.980 | Covalent |

| C-C (aliphatic) | 0.250 | -0.680 | Covalent |

Molecular Modeling and Simulation Approaches

While quantum mechanics provides a detailed electronic picture, it is often too computationally intensive for studying the large-scale motions and conformational dynamics of molecules over time. For this, molecular modeling and simulation approaches based on classical mechanics are used.

Conformational Analysis and Molecular Dynamics Simulations

This compound is a flexible molecule containing a saturated heterocyclic ring and a rotatable methylamino group. cambridge.orgthermofisher.com Its biological function and properties are intrinsically linked to its three-dimensional shape and flexibility.